RU28362

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

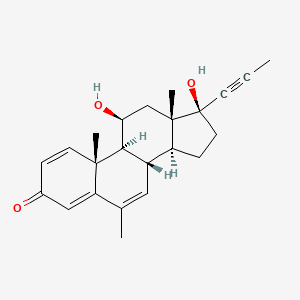

RU28362は、ルッセル・ユクラフによって開発された合成アンドロスタン系グルココルチコイドです。 グルココルチコイド受容体(コルチコイドタイプII受容体)の選択的アゴニストであり、ミネラルコルチコイド受容体(コルチコイドタイプI受容体)には結合しません 。この化合物は、グルココルチコイド受容体に対する高い親和性と選択性で知られており、科学研究における貴重なツールとなっています。

2. 製法

This compoundの合成には、基本的なアンドロスタン構造から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。

水酸化: 特定の位置にヒドロキシル基を導入します。

メチル化: 化合物の安定性と活性を高めるためにメチル基を添加します。

プロパルギル化: アンドロスタン構造にプロピニル基を導入します.

工業生産方法は通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。反応条件には、多くの場合、制御された温度、特定の触媒、および溶媒が含まれており、所望の化学変換を促進します。

準備方法

The synthesis of RU28362 involves several steps, starting from the basic androstane structure. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Methylation: Addition of methyl groups to enhance the compound’s stability and activity.

Propargylation: Introduction of a propynyl group to the androstane structure.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the desired chemical transformations.

化学反応の分析

RU28362は、以下を含むさまざまな化学反応を受けます。

酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。

還元: 化合物は還元されて、生物学的活性が変化したさまざまな誘導体を形成することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれており、置換反応を促進します。これらの反応から生成される主な生成物は、一般的に官能基が修飾されたthis compoundの誘導体です。

科学的研究の応用

Behavioral Studies and Anxiety

Research has demonstrated that RU28362 influences anxiety-related behaviors in animal models. A study indicated that chronic exposure to this compound in the central amygdala resulted in increased anxiety-type behaviors and elevated plasma corticosterone levels. This effect was observed through behavioral tests such as the elevated plus maze, where animals treated with this compound exhibited significantly fewer entries into open arms, indicating heightened anxiety .

Key Findings:

- This compound activates glucocorticoid receptors leading to anxiogenic effects.

- Peripheral administration of estrogen receptor beta agonists can mitigate these effects.

Stress Response Modulation

This compound has been shown to modulate the physiological response to stress. In a controlled experiment, treatment with this compound significantly inhibited the secretion of adrenocorticotropic hormone (ACTH) and corticosterone during stress conditions. This effect was noted within minutes of administration, suggesting a rapid mechanism of action within the pituitary gland .

Table 1: Effects of this compound on Hormonal Secretion

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| ACTH Levels | Elevated | Suppressed |

| Corticosterone Levels | Elevated | Suppressed |

| POMC hnRNA Expression | Increased | Blunted |

Neuroendocrine Function

The compound also plays a crucial role in neuroendocrine functions by affecting gene expression related to stress responses. This compound treatment has been linked to changes in pro-opiomelanocortin (POMC) mRNA levels, which are critical for understanding glucocorticoid feedback mechanisms in vivo .

Cognitive Effects

In studies focusing on memory retrieval, this compound has been implicated in impairing cognitive functions. Specifically, infusions of this compound into the hippocampus led to decreased performance in spatial memory tasks. This suggests that glucocorticoids may facilitate noradrenergic mechanisms that disrupt memory retrieval processes .

Key Observations:

- Rats infused with this compound displayed longer latencies in memory tasks compared to controls.

- The cognitive impairments induced by this compound were reversible with concurrent administration of propranolol, indicating potential pathways for therapeutic intervention.

Immunological Effects

Interestingly, this compound has also been studied for its impact on immune function. Research indicates that it can lead to a significant decrease in lymphocyte populations, including T-cells and B-cells, suggesting potential applications in immunosuppression or treatment of autoimmune disorders .

Future Directions and Therapeutic Potential

Given its diverse effects on behavior, stress response, cognition, and immune function, this compound presents several avenues for future research:

- Investigating its role as a therapeutic agent for anxiety disorders.

- Exploring its potential in modulating stress-related diseases.

- Assessing its utility in treating conditions characterized by dysregulated immune responses.

作用機序

RU28362は、グルココルチコイド受容体に選択的に結合することで効果を発揮します。結合すると、受容体は立体構造変化を起こし、核に移行することが可能になります。この調節は、抗炎症効果、免疫応答の調節、代謝の変化など、さまざまな細胞応答につながる可能性があります。

類似化合物との比較

RU28362は、デキサメタゾンやコルチゾールなどの他のグルココルチコイドとよく比較されます。 コルチゾールは、グルココルチコイド受容体とミネラルコルチコイド受容体の両方に結合しますが、this compoundはグルココルチコイド受容体にのみ選択的に結合します 。この選択性により、this compoundは、ミネラルコルチコイド受容体の活性化の影響を受けることなく、グルココルチコイド受容体媒介効果を研究するためのより特異的なツールとなります。

類似化合物

デキサメタゾン: 高い親和性を持つもう1つの選択的グルココルチコイド受容体アゴニストです。

コルチゾール: グルココルチコイド受容体とミネラルコルチコイド受容体の両方に結合する天然のステロイドホルモンです。

フルオキシメステロン: グルココルチコイド活性を示す合成アンドロゲン.

This compoundの独特の選択性とグルココルチコイド受容体に対する高い親和性は、研究と潜在的な治療用途にとって貴重な化合物となっています。

生物活性

RU28362 is a selective glucocorticoid receptor (GR) agonist that has been extensively studied for its biological activity, particularly in relation to the hypothalamic-pituitary-adrenal (HPA) axis, memory modulation, and immune response. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound.

This compound selectively binds to the GR, which plays a crucial role in mediating the effects of glucocorticoids on various physiological processes. Unlike mineralocorticoid receptors (MR), which are activated by aldosterone, this compound's action is primarily through GR, influencing gene expression related to stress response and metabolism .

Effects on the HPA Axis

Research indicates that this compound significantly affects the HPA axis by modulating corticosterone levels. In experiments involving rats, administration of this compound led to alterations in stress-induced corticosterone release, demonstrating its role in feedback regulation of the HPA axis . The compound has been shown to enhance the suppression of ACTH release during stress, indicating a potential therapeutic application in stress-related disorders.

Memory Modulation

This compound has been investigated for its effects on memory processes. Studies have demonstrated that intra-amygdala administration of this compound enhances extinction of conditioned fear responses in rats. This effect appears to be dose-dependent, with higher doses leading to more pronounced enhancements in memory extinction . Additionally, when administered into the medial prefrontal cortex (mPFC), this compound was found to impair working memory while enhancing memory consolidation following emotionally charged experiences .

Summary of Memory Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Fear Extinction | Intra-amygdala infusion in rats | Enhanced extinction in a dose-dependent manner |

| Working Memory | Infusion into mPFC | Impaired working memory; enhanced long-term memory |

Immune Response

This compound also exhibits immunosuppressive properties. It has been reported to decrease lymphocyte counts across various subsets (T-cells, B-cells, NK cells) to low levels, indicating its potential use in conditions requiring immune modulation . This property may be beneficial in treating autoimmune diseases or preventing transplant rejection.

Clinical Implications and Case Studies

While this compound is primarily used in animal studies, its implications for human health are significant. Its ability to modulate stress responses and memory could lead to applications in treating anxiety disorders, PTSD, and other stress-related conditions. Case studies involving glucocorticoid therapies highlight the importance of understanding individual responses to GR agonists like this compound.

特性

CAS番号 |

74915-64-3 |

|---|---|

分子式 |

C23H28O3 |

分子量 |

352.5 g/mol |

IUPAC名 |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1 |

InChIキー |

UFZKDKHLKHEFGA-ZFTCBNFESA-N |

SMILES |

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |

異性体SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O |

正規SMILES |

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one RU 28362 RU 362 RU-28362 RU-362 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。